Ethyl (trimethylsilyl)acetate
Description
Significance of Organosilicon Reagents in Synthetic Chemistry
Organosilicon reagents, characterized by a carbon-silicon bond, have gained immense importance in organic synthesis over the past few decades. thieme-connect.com The high chemical stability, low toxicity, and the formation of easily removable byproducts make organosilanes attractive alternatives to other organometallic reagents. sigmaaldrich.com The distinct electronic and steric properties imparted by the silicon atom allow for a wide range of chemical transformations. rsc.org These reagents are utilized in various applications, from cross-coupling reactions to their use as protecting groups. sigmaaldrich.comias.ac.in The silicon-carbon bond's unique reactivity enables transformations that are often difficult to achieve with traditional organic reagents. rsc.org
Historical Context of (Trimethylsilyl)acetate Derivatives in Chemical Transformations
The exploration of organosilicon compounds dates back to the 19th century, with the first synthesis of tetraethylsilane (B1293383) by Friedel and Crafts in 1863. ias.ac.in However, it was not until the mid-20th century that the synthetic potential of organosilicon reagents, including (trimethylsilyl)acetate derivatives, began to be systematically explored. Initially, much of the focus was on the synthesis and basic reactivity of these compounds. Over time, chemists discovered the unique ability of the trimethylsilyl (B98337) group to influence the reactivity of adjacent functional groups, leading to the development of novel synthetic methodologies. Research into acylsilanes, which share structural similarities with ethyl (trimethylsilyl)acetate, has also contributed to the understanding and application of this class of compounds. rsc.org
Overview of this compound as a Versatile Synthetic Intermediate
This compound, with the chemical formula C7H16O2Si, is a colorless liquid that serves as a key building block in numerous organic reactions. ontosight.aicymitquimica.com Its utility stems from the presence of both an ester functionality and a trimethylsilyl group, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds. It is particularly known for its role in the Peterson olefination reaction, where it acts as a precursor to α,β-unsaturated esters. sigmaaldrich.comorganic-chemistry.org Furthermore, it can be used to generate enolates for various coupling reactions and serves as a synthon in the synthesis of more complex molecules, including natural products. sigmaaldrich.comorganic-chemistry.org The compound is also utilized in the synthesis of other organosilicon reagents, such as ethyl-2,2-dibromo-2-(trimethylsilyl)acetate. cymitquimica.comfishersci.fi
Scope and Relevance of Research on this compound
Ongoing research continues to uncover new applications and expand the synthetic utility of this compound. Current investigations focus on developing more efficient and stereoselective reactions involving this reagent. For instance, recent studies have explored its use in catalytic systems to achieve asymmetric transformations. chemsrc.com The development of novel activators for the silicon-carbon bond in this compound has also been a significant area of research, enabling milder reaction conditions for addition and olefination reactions. thieme-connect.com The versatility of this reagent makes it relevant to various fields, including medicinal chemistry for the synthesis of bioactive compounds and materials science for the development of new polymers. ontosight.aiontosight.ai
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H16O2Si |
| Molecular Weight | 160.29 g/mol |
| Boiling Point | 156-159 °C |
| Density | 0.876 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
| CAS Number | 4071-88-9 |
Sources: sigmaaldrich.comchemsrc.comcas.orgnih.govsigmaaldrich.com
Interactive Data Table: Key Properties
Synthesis of this compound
This compound is commonly synthesized via the reaction of trimethylsilyl acetic acid with ethanol (B145695) in the presence of an acid catalyst, a process known as esterification. ontosight.ai Another reported method involves the treatment of ethyl bromoacetate (B1195939) with zinc, followed by reaction with chlorotrimethylsilane (B32843). chemicalbook.com
Applications in Organic Synthesis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-trimethylsilylacetate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQBDINHJDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193694 | |
| Record name | Ethyl trimethylsilylacetate | |
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Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-88-9 | |
| Record name | Ethyl (trimethylsilyl)acetate | |
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| Record name | Ethyl trimethylsilylacetate | |
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| Record name | Ethyl trimethylsilylacetate | |
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| Record name | ETHYL TRIMETHYLSILYLACETATE | |
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Role in Carbon Carbon Bond Formation
The Peterson olefination is a key application of ethyl (trimethylsilyl)acetate, providing a reliable method for the synthesis of α,β-unsaturated esters. sigmaaldrich.com The reaction involves the deprotonation of this compound to form an α-silyl carbanion, which then reacts with an aldehyde or ketone. organic-chemistry.org The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. organic-chemistry.org The stereochemical outcome of the elimination can often be controlled by the choice of conditions, making it a valuable tool for stereoselective synthesis. organic-chemistry.org
This compound can be deprotonated with a suitable base to form a lithium enolate. sigmaaldrich.com This enolate is a versatile nucleophile that can participate in a variety of acylation and alkylation reactions. The use of (trimethylsilyl)ethyl ester protected enolates has been explored in palladium-catalyzed asymmetric allylic alkylation, allowing for the synthesis of α-quaternary ketones and lactams. acs.org
This compound can participate in Reformatsky-type reactions. The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org Variations of this reaction using silyl-based reagents like this compound have been developed, often offering milder reaction conditions and improved selectivity. organic-chemistry.org
Utility in Functional Group Transformations
Established Synthetic Pathways
A number of well-established methods are available for the synthesis of this compound. researchgate.net These traditional routes provide reliable access to the compound, forming the foundation of its preparative chemistry.
One of the primary methods for synthesizing this compound is through a Reformatsky-type reaction. researchgate.net This process involves the reaction of ethyl bromoacetate (B1195939) with zinc, which is then treated with chlorotrimethylsilane (B32843). chemicalbook.com The zinc insertion into the carbon-bromine bond of ethyl bromoacetate forms an organozinc intermediate, which subsequently reacts with chlorotrimethylsilane to yield the desired silylated ester. nih.govmpg.de The activation of zinc, for instance by chlorotrimethylsilane, can be crucial for a reproducible and efficient reaction. thieme-connect.com This reaction is a fundamental transformation in organometallic chemistry and provides a direct route to α-silylated esters. wiley.comacs.orgacs.org
Another established pathway involves the use of a Grignard reagent. researchgate.netchemdad.com Specifically, trimethylsilylmethyl magnesium chloride reacts with ethyl chloroformate to produce this compound. researchgate.netresearchgate.net In this reaction, the nucleophilic trimethylsilylmethyl group attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride and the formation of the target ester. This method represents a classic application of Grignard reagents in carbon-carbon bond formation and ester synthesis. uni-muenchen.de
A third established method involves the deprotonation of ethyl acetate (B1210297) to form an enolate, which is then silylated. researchgate.netresearchgate.net A strong base, such as triphenylmethylsodium, is used to abstract a proton from the α-carbon of ethyl acetate, generating the corresponding enolate anion. This enolate is then trapped by the addition of chlorotrimethylsilane, resulting in the formation of this compound. researchgate.netresearchgate.net This approach highlights the importance of enolate chemistry in the functionalization of carbonyl compounds.
This compound can also be synthesized through the direct esterification of trimethylsilyl acetic acid with ethanol (B145695). ontosight.ai This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid. ontosight.ai The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol, and subsequent elimination of a water molecule to form the ester. ontosight.ai This method is a straightforward application of Fischer esterification to a silylated carboxylic acid.
Advanced and Optimized Synthetic Approaches
Beyond the established routes, research has focused on optimizing the synthesis of silylated compounds and understanding the factors that control the reaction's regioselectivity.
When enolates of esters like ethyl acetate are generated, there is a possibility of reaction at either the carbon or the oxygen atom, leading to C-silylated or O-silylated products, respectively. The reaction of ethyl acetate with a nitrogen base in tetrahydrofuran (B95107) (THF), followed by treatment with chlorotrimethylsilane, typically yields a mixture of both C- and O-silylated products. researchgate.netresearchgate.net
The choice of solvent and additives can significantly influence the ratio of these products. Strongly coordinating solvents tend to favor O-silylation. ubc.ca For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive in the reaction medium has been shown to increase the proportion of the O-silylated product to as high as 90%. researchgate.netresearchgate.net This is because polar, aprotic solvents like HMPA can solvate the metal cation of the enolate, making the oxygen atom more nucleophilic. ubc.ca This control over C- versus O-silylation is crucial for selectively synthesizing either the kinetic (O-silylated) or thermodynamic (C-silylated) product.
Table of Reaction Outcomes:
| Base/Solvent System | Predominant Product | Reference |
| Nitrogen Base in THF | Mixture of C- and O-silylated products | researchgate.netresearchgate.net |
| Nitrogen Base in THF with HMPA additive | O-silylated product (up to 90%) | researchgate.netresearchgate.net |
Considerations for Reaction Conditions and Solvent Effects in Synthesis
The synthesis of this compound can be achieved through various methods, with the choice of reaction conditions and solvents playing a critical role in the outcome. One common approach involves a Reformatsky-type reaction. In a documented procedure, the synthesis is carried out by reacting ethyl bromoacetate with chlorotrimethylsilane in the presence of zinc powder and a catalytic amount of cuprous chloride. orgsyn.org
The reaction is typically initiated in a solvent mixture. For instance, a mixture of benzene (B151609) and ether has been successfully employed. orgsyn.org The reaction is initiated by refluxing zinc powder and cuprous chloride in benzene to activate the zinc. Subsequently, a solution of chlorotrimethylsilane and ethyl bromoacetate in a benzene-ether mixture is added at a rate that maintains a gentle reflux. orgsyn.org The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. orgsyn.org
The choice of solvent can significantly influence the reaction. While a benzene-ether mixture is effective, other solvents can also be used. For example, the conversion of benzyl (B1604629) trimethylsilyl ether to benzaldehyde (B42025) has been studied in various solvents, with dichloromethane (B109758) showing superior efficiency and yield compared to others. researchgate.net This suggests that solvent polarity and its ability to solvate intermediates can impact reaction rates and product formation. In some syntheses, solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are used, particularly when employing a phase transfer catalyst. google.com
Temperature is another critical parameter. The initial activation of zinc is performed at reflux temperature. orgsyn.org The subsequent addition of reactants is controlled to maintain a gentle reflux, and the mixture is heated at reflux for an additional hour after the addition is complete to ensure the reaction goes to completion. orgsyn.org In other synthetic variations, reactions are conducted at temperatures ranging from 10-60°C. google.com For specific applications, such as silicon activation using catalytic Bu4NOAc, the reaction conditions are tailored to produce either β-hydroxy esters or α,β-unsaturated esters. organic-chemistry.org
The table below summarizes key reaction conditions from a documented synthesis of this compound. orgsyn.org
| Parameter | Condition |
| Reactants | Ethyl bromoacetate, Chlorotrimethylsilane, Zinc powder |
| Catalyst | Cuprous chloride |
| Solvent | Benzene and Ether |
| Atmosphere | Nitrogen |
| Temperature | Gentle reflux |
| Reaction Time | ~2 hours (1 hour for addition, 1 hour at reflux) |
Purification and Characterization Techniques in Synthesis Research
Following the synthesis of this compound, a systematic purification and characterization process is essential to ensure the purity and confirm the identity of the compound.
The purification process typically begins with an aqueous workup to remove inorganic salts and water-soluble impurities. In one method, the reaction mixture is cooled and treated with dilute hydrochloric acid. orgsyn.org The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent, such as ether, to recover any dissolved product. orgsyn.org The combined organic layers are then dried over an anhydrous drying agent like magnesium sulfate. orgsyn.org
Distillation is the primary method for purifying the crude product. After concentrating the dried organic solution, the residual liquid is distilled. orgsyn.org A vacuum-jacketed Vigreux column can be used for fractional distillation at atmospheric pressure to remove lower-boiling impurities, followed by distillation at reduced pressure to isolate the pure this compound. orgsyn.org The boiling point of this compound is reported as 93–94°C at 104 mm Hg and 156-159 °C at atmospheric pressure. orgsyn.orgsigmaaldrich.com In some cases, if the only significant by-product is ethyl acetate, the silylated product can be used in subsequent reactions without further purification. orgsyn.org
Once purified, the compound is characterized using various spectroscopic techniques to confirm its structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental tool for characterizing this compound. The spectrum provides information about the different types of protons and their chemical environment. The characteristic peaks for this compound in CDCl₃ are: a singlet for the nine protons of the trimethylsilyl group, a singlet for the two protons of the methylene (B1212753) group adjacent to the silicon atom, a quartet for the two protons of the ethyl group's methylene, and a triplet for the three protons of the ethyl group's methyl. spectrabase.comcaltech.edu ¹³C NMR spectroscopy is also used to identify the carbon skeleton of the molecule. caltech.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically around 1732 cm⁻¹. caltech.edu Other characteristic peaks include those for C-H, Si-C, and C-O bonds. caltech.edu
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 160.29 g/mol . spectrabase.com
The table below provides a summary of the characterization data for this compound.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals corresponding to (CH₃)₃Si-, -CH₂Si, -OCH₂CH₃, and -OCH₂CH₃ protons. spectrabase.comcaltech.edu |
| IR (Neat Film, NaCl) | Strong C=O stretch around 1732 cm⁻¹. caltech.edu |
| Boiling Point | 93–94°C (104 mm) orgsyn.org, 159 °C tcichemicals.com |
| Refractive Index | nD²⁰ 1.4152–1.4154 orgsyn.org |
| Molecular Weight | 160.29 g/mol spectrabase.com |
General Reactivity Profiles
This compound is a versatile reagent in organic synthesis, exhibiting reactivity as both a nucleophile and an electrophile. Its reactivity is largely governed by the presence of the trimethylsilyl group, which influences the acidity of the α-proton and the stability of reaction intermediates. The compound serves as a silylating agent and an equivalent of an ethyl acetate anion. lookchem.com
This compound can act as a nucleophile, particularly when deprotonated by a suitable base. The resulting enolate is a key intermediate in various carbon-carbon bond-forming reactions. For instance, lithium this compound reacts with ketones to produce α,β-unsaturated esters. sigmaaldrich.com The trimethylsilyl group plays a crucial role in stabilizing the enolate intermediate, facilitating its formation and subsequent reactions.
The nucleophilic character of this compound is also harnessed in copper-catalyzed reactions. For example, it participates in the monofluoroalkylation of allyl phosphates, where it acts as a nucleophilic source of a monofluoroalkyl group. organic-chemistry.orgresearchgate.net These reactions demonstrate the compound's ability to engage in transition-metal-catalyzed cross-coupling processes.
This compound is susceptible to desilylation under various conditions, a reaction that involves the cleavage of the carbon-silicon bond. lookchem.comsigmaaldrich.comchemdad.com This process can be initiated by acids, alkalis, ethanol, and bromine. lookchem.comsigmaaldrich.comchemdad.com
The reaction with dilute hydrochloric acid or dilute alkali leads to the cleavage of the trimethylsilyl group, yielding ethyl acetate. sigmaaldrich.com Similarly, treatment with absolute ethanol can also effect desilylation. sigmaaldrich.com The reaction with bromine is another notable desilylation pathway. lookchem.comsigmaaldrich.comchemdad.com The susceptibility of the C-Si bond to cleavage under these diverse conditions underscores the reactivity of the trimethylsilyl moiety and is a key consideration in its synthetic applications.
Specific Reaction Pathways and Mechanisms
This compound undergoes condensation reactions with aromatic aldehydes in the presence of a base catalyst to form β-trimethylsiloxycarboxylates. sigmaaldrich.com This reaction is a variation of the aldol (B89426) condensation, where the enolate of this compound adds to the carbonyl group of the aromatic aldehyde. The resulting product is a silylated β-hydroxy ester.
The general reaction scheme is as follows:
(CH₃)₃SiCH₂CO₂C₂H₅ + ArCHO → (CH₃)₃SiOCH(Ar)CH₂CO₂C₂H₅
This transformation is a valuable method for the synthesis of functionalized carboxylic acid derivatives.
Base catalysis is essential for the condensation of this compound with aromatic aldehydes. sigmaaldrich.com The base serves to deprotonate the this compound at the α-position, generating the reactive enolate nucleophile. The strength and nature of the base can influence the reaction rate and yield.
Commonly used bases for this type of transformation include lithium diisopropylamide (LDA) and other strong, non-nucleophilic bases. The choice of base is critical to ensure efficient enolate formation without promoting undesirable side reactions. The catalytic cycle generally involves the deprotonation of the ester, nucleophilic attack on the aldehyde, and subsequent protonation or silylation of the resulting alkoxide.
The reaction of the lithium enolate of this compound with ketones leads to the formation of α,β-unsaturated esters. sigmaaldrich.com This process, often referred to as a Peterson olefination, is a powerful tool for the synthesis of alkenes. The reaction proceeds through a β-silyl-β-hydroxy ester intermediate, which then undergoes elimination of the trimethylsilanol (B90980) group to afford the α,β-unsaturated ester.
The general mechanism involves the following steps:
Formation of the lithium enolate of this compound.
Nucleophilic addition of the enolate to the ketone carbonyl, forming a β-silylated alkoxide intermediate.
Elimination of lithium trimethylsilanolate to form the carbon-carbon double bond.
This reaction provides a stereoselective route to α,β-unsaturated esters, which are important building blocks in organic synthesis. organic-chemistry.org
Reactions with Ketones to Yield α,β-Unsaturated Esters
Lithium Enolate Derived Reactivity with Ketones
The lithium enolate of this compound, typically generated by treatment with a strong base like lithium diisopropylamide (LDA), reacts with ketones in what is known as an aldol reaction. acs.org This reaction leads to the formation of β-hydroxy esters. cdnsciencepub.com The reaction of the lithium enolate of this compound with various ketones has been studied, demonstrating its utility in forming carbon-carbon bonds. The steric hindrance of the ketone can influence the yield of the β-hydroxy ester product. cdnsciencepub.com For instance, the reaction is generally more efficient with less sterically hindered ketones.
The stereochemical outcome of these aldol reactions can be influenced by the reaction conditions and the specific substrates used. researchgate.net The formation of the lithium enolate is a critical step, and its subsequent addition to the ketone proceeds through a cyclic transition state to afford the aldol adduct. acs.orgresearchgate.net
Silylation of Enolizable Aldehydes and Ketones
This compound is an effective silylating agent for enolizable aldehydes and ketones, converting them into their corresponding silyl (B83357) enol ethers. chemdad.comorgsyn.org This transformation is significant as silyl enol ethers are key intermediates in organic synthesis, serving as enolate equivalents in various carbon-carbon bond-forming reactions. orgsyn.orgmsu.edu
The silylation process often involves the generation of a reactive enolate species from the ketone or aldehyde, which then reacts with the silyl group of this compound. orgsyn.org The reaction conditions can be tuned to favor the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org For example, using a strong, sterically hindered base like LDA at low temperatures typically favors the formation of the less substituted (kinetic) silyl enol ether, while weaker bases like triethylamine (B128534) can lead to the more substituted (thermodynamic) product. wikipedia.org
The conversion of ketones to silyl enol ethers using this compound provides a mild and efficient method for their synthesis. arkat-usa.org This reaction is particularly noted for its high stereoselectivity, often affording the (Z)-enol silyl ether isomer exclusively when reacting with acyclic ketones. orgsyn.org The only byproduct of this reaction is ethyl acetate, which simplifies purification. orgsyn.org
The reaction has been successfully applied to a range of ketones, including cyclic ketones of varying ring sizes and acyclic ketones. orgsyn.org The chemoselectivity is also a notable feature, as ketones can be silylated in the presence of other functional groups like esters and nitriles. orgsyn.org
Table 1: Silylation of Various Ketones with this compound
| Ketone | Product | Yield (%) | Reference |
| 3-Pentanone | (Z)-3-Trimethylsiloxy-2-pentene | 91 | orgsyn.org |
| 5-Nonanone | (Z)-5-Trimethylsiloxy-4-nonene | 91 | orgsyn.org |
| 2-Octanone | (Z)-2-Trimethylsiloxy-2-octene | 91 (with 14% regioisomer) | orgsyn.org |
This table summarizes the yields of silyl enol ethers obtained from the reaction of various ketones with this compound.
Peterson-Type Elimination Reactions
This compound is a key reagent in Peterson-type elimination reactions, which are a valuable method for the synthesis of alkenes. researchgate.netorganic-chemistry.orgtcichemicals.com This reaction involves the addition of the α-silyl carbanion derived from this compound to a carbonyl compound, forming a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can then undergo elimination under either acidic or basic conditions to yield an alkene. organic-chemistry.orgnrochemistry.com
The reaction of the anion of this compound with aldehydes or ketones, followed by elimination, provides a direct route to α,β-unsaturated esters. researchgate.netacs.org This method is a valuable alternative to other olefination reactions like the Wittig-Horner or Wadsworth-Emmons reactions. acs.org The stereochemistry of the resulting α,β-unsaturated ester can often be controlled by the choice of elimination conditions (acidic or basic) applied to the intermediate β-hydroxysilane. tcichemicals.com Activation of the silicon-carbon bond in this compound can lead to the selective synthesis of either β-hydroxyesters or α,β-unsaturated esters by adjusting catalyst loading and reaction temperature. organic-chemistry.org
The reaction of this compound with an excess of a Grignard reagent leads to the formation of a tertiary carbinol. researchgate.net Subsequent acid-catalyzed Peterson elimination of this intermediate affords 1,1-disubstituted ethylenes in excellent yields. researchgate.net This two-step, one-pot procedure provides a convenient method for the synthesis of this class of olefins.
Table 2: Synthesis of 1,1-Disubstituted Ethylenes via Peterson Elimination
| Grignard Reagent | Aldehyde/Ketone | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | - | 1,1-Diphenylethylene | 95 | researchgate.net |
| Ethylmagnesium bromide | - | 3-Methyl-1-pentene | 85 | researchgate.net |
| Cyclohexylmagnesium chloride | - | (Methylidene)cyclohexane | 92 | researchgate.net |
This table illustrates the yields of 1,1-disubstituted ethylenes synthesized from the reaction of this compound with various Grignard reagents followed by Peterson elimination.
Fluoride-Promoted Reformatsky-like Additions with Aromatic Aldehydes
In the presence of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), this compound can undergo a Reformatsky-like addition to aromatic aldehydes. researchgate.netresearchgate.net This reaction is believed to proceed through the formation of a hypervalent silicon intermediate, which then delivers the enolate to the aldehyde. acs.org This method provides an alternative to the classical Reformatsky reaction which typically uses metallic zinc. wikipedia.org The fluoride-promoted reaction can lead to the formation of β-hydroxy esters. researchgate.netresearchgate.net The use of silica-supported TBAF has been shown to be an effective, non-hygroscopic catalyst for this transformation, primarily yielding the kinetic and Z-silylenol ether at room temperature. researchgate.net
Product-Catalyzed Addition Reactions
A notable class of reactions involving trimethylsilyl ketene (B1206846) acetals, which can be formed from this compound, is the product-catalyzed aldol reaction. In this process, the reaction is initiated by a catalytic amount of a Lewis base, such as an alkoxide anion. The initial aldol addition between a trimethylsilyl ketene acetal (B89532) and an aldehyde generates an aldolate anion product. This initially-formed aldolate anion is itself a sufficiently effective Lewis base to catalyze the reaction, leading to a "product-catalyzed" pathway. nii.ac.jpresearchgate.netresearchgate.net
The reaction proceeds smoothly in polar aprotic solvents like N,N-dimethylformamide (DMF). nii.ac.jpresearchgate.net The mechanism involves the activation of the silyl ketene acetal by the aldolate anion, which facilitates the carbon-carbon bond formation with the aldehyde. nii.ac.jpresearchgate.net This self-catalysis model represents a distinct type of Lewis base-catalyzed aldol reaction where the product actively participates in the catalytic cycle. nii.ac.jpresearchgate.net
Research has demonstrated that various metal carboxylates, which can be generated in situ, also effectively catalyze this transformation under weakly basic conditions. researchgate.net The efficiency of this product-catalyzed system highlights a novel approach to aldol additions, avoiding the need for stoichiometric or harsh reagents. nii.ac.jp
The first transition-metal-free catalytic addition of alkyl nitriles to unactivated imines has been successfully developed utilizing a catalytic combination of sodium 4-methoxyphenoxide (4-MeOC₆H₄ONa) and this compound (ETSA). acs.orgnih.govresearchgate.net This reaction yields the corresponding β-amino nitriles in good to nearly quantitative amounts under mild conditions. acs.orgresearchgate.net
Experimental observations support a proposed mechanism involving an autocatalytic or product-catalyzed pathway. acs.orgnih.gov The reaction is initiated by the in situ generation of an ethyl acetate anion from the reaction between ETSA and the sodium aryloxide. acs.org This anion deprotonates the alkyl nitrile (e.g., acetonitrile), forming a nucleophilic nitrile anion. The nitrile anion then adds to the unactivated imine to form a sodium amide salt of the β-amino nitrile product. acs.org
Crucially, for the process to be catalytic, this resulting sodium amide salt intermediate is proposed to be basic enough to deprotonate the starting alkyl nitrile. acs.org This step regenerates the nitrile anion, which can then react with another molecule of the imine, thus establishing an autocatalytic cycle. Monitoring the reaction by ¹H NMR spectroscopy showed that ETSA is consumed during the reaction, which is consistent with its role in initiating the catalytic cycle. acs.org
Table 1: Product-Catalyzed Addition of Acetonitrile to an Unactivated Imine Reaction conditions: Imine (1 equiv.), Acetonitrile, Catalyst system.
| Catalyst System | Product Yield | Reference |
| Catalytic 4-MeOC₆H₄ONa and ETSA | Almost quantitative | acs.org |
| 4-MeOC₆H₄ONa only | No reaction | acs.org |
| ETSA only | No reaction | acs.org |
Involvement of β-Silyl Carbocation Intermediates in Esterifications
To probe the mechanism of esterification reactions involving silylated alcohols, deuterium (B1214612) labeling studies have been instrumental. Specifically, the esterification of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate has been investigated to determine whether the reaction proceeds via an Sₙ2 pathway or through a carbocationic intermediate. chemrxiv.org
In one study, a deuterated version of the alcohol precursor was synthesized by reducing this compound with a deuterium source, lithium triethylborodeuteride. chemrxiv.org This deuterated alcohol was then converted to the corresponding deuterated imidate. When this labeled imidate was reacted with 4-methoxybenzoic acid, the reaction produced two distinct deuterated ester products in approximately equal amounts. chemrxiv.orgmdpi.com
This 1:1 distribution of the deuterium label in the final products strongly implies that the reaction does not proceed via a direct Sₙ2 displacement. Instead, it supports a mechanism involving the formation of a symmetrical, bridged β-silyl carbocation intermediate (also known as a silyl-stabilized carbocation). chemrxiv.orgmdpi.comresearchgate.net The carboxylate nucleophile can then attack this bridged intermediate at either of the two formally cationic carbon atoms with equal probability, leading to the observed product mixture. The stability of such β-silyl carbocations is attributed to hyperconjugation from the adjacent carbon-silicon bond. mdpi.comscispace.com
Scheme 1: Deuterium Labeling Study for Esterification A simplified representation of the reaction showing the key intermediate and products.
The formation of both products in a 1:1 ratio supports the bridged cation intermediate. chemrxiv.orgmdpi.com
Catalytic Enantioselective Transformations
This compound serves as a precursor to protected enolates that are effective nucleophiles in palladium-catalyzed enantioselective allylic alkylation (AAA). organic-chemistry.orgacs.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the synthesis of chiral molecules, particularly those with α-quaternary stereocenters. organic-chemistry.orgresearchgate.net The use of (trimethylsilyl)ethyl (TMSE) ester protected enolates, derived from precursors like this compound, offers advantages such as mild deprotection conditions using fluoride sources. organic-chemistry.org
The general mechanism for the Tsuji-Trost reaction involves the coordination of a Pd(0) complex to an allylic substrate containing a leaving group. nih.govwikipedia.org This is followed by oxidative addition to form a cationic π-allylpalladium(II) complex. nih.govwikipedia.org A soft nucleophile, such as the enolate generated from the TMSE β-ketoester, then attacks a terminal carbon of the π-allyl ligand. mdpi.com This attack typically occurs on the face opposite to the palladium metal, leading to the alkylated product and regeneration of the Pd(0) catalyst. mdpi.com
The enantioselectivity of the reaction is controlled by the use of chiral phosphine (B1218219) ligands, which create a chiral environment around the palladium center. nih.govmdpi.comchinesechemsoc.org Optimization studies have identified suitable conditions, often involving solvents like THF and specific palladium precursors and ligands, to achieve high yields and enantioselectivities for a variety of substrates, including the formation of six- and seven-membered ketones and lactams. organic-chemistry.org
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of a TMSE β-ketoester Representative data from optimization studies. acs.org
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Dioxane | 40 | 79 | 82 |
| 2 | Toluene | 25 | 78 | 85 |
| 3 | THF | 25 | 81 | 86 |
| 4 | THF | 0 | 55 | 84 |
Development of (Trimethylsilyl)ethyl Ester Protected Enolates
The development of (trimethylsilyl)ethyl (TMSE) ester protected enolates has been reported as a significant advancement in enolate alkylation chemistry. acs.orgorganic-chemistry.orgnih.gov This class of compounds provides a valuable alternative to traditional β-ketoester substrates, primarily due to the mild deprotection conditions they allow, which are orthogonal to those used with conventional allyl β-ketoesters. acs.orgorganic-chemistry.org The application of these TMSE-protected enolates has been successfully demonstrated in palladium-catalyzed asymmetric allylic alkylation, leading to the synthesis of a variety of α-quaternary six- and seven-membered ketones and lactams. acs.orgorganic-chemistry.orgnih.gov
The synthesis of (trimethylsilyl)ethyl β-ketoester substrates is straightforward. caltech.edu For example, the preparation of 2-(trimethylsilyl)ethyl 1-methyl-2-oxocyclohexane-1-carboxylate can be achieved by reacting cyclohexanone (B45756) with 2-(trimethylsilyl)ethyl chloroformate. caltech.edu
A key advantage of using (trimethylsilyl)ethyl ester protected enolates is the ability to perform deprotection under mild conditions using a fluoride source. organic-chemistry.org This gentle removal of the protecting group ensures compatibility with a wide range of sensitive functional groups that might not be stable under the harsher conditions required for other protecting groups. organic-chemistry.org This feature significantly enhances the utility of these enolates in the synthesis of complex molecules.
Intermolecular Cross-Coupling of Functionalized Electrophiles
The use of (trimethylsilyl)ethyl ester protected enolates enables an enhanced scope for intermolecular cross-coupling reactions with various functionalized electrophiles, particularly in the context of palladium-catalyzed enantioselective allylic alkylation. acs.orgorganic-chemistry.org This methodology allows for the union of highly functionalized α-quaternary ketones with sensitive allylic alkylation coupling partners, demonstrating its utility for complex fragment coupling. acs.orgnih.gov
The independent synthesis of the coupling partners contributes to an expanded substrate scope compared to traditional β-ketoester substrates. acs.org This approach has been successfully applied to generate a variety of α-quaternary ketones and lactams. organic-chemistry.org The reaction conditions typically involve a palladium catalyst, such as [Pd₂(dba)₃], a suitable ligand, and a fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT) in a solvent such as tetrahydrofuran (THF). acs.org
The versatility of this method is highlighted by its ability to tolerate functional groups that would be unstable under more traditional synthetic conditions, thereby facilitating the coupling of intricate molecular fragments. organic-chemistry.org
Reaction with Phenylhydrazones for the Synthesis of 3(2H)-Pyridazinones
A one-pot synthesis method has been developed for producing 5,6-disubstituted-2-phenyl-3(2H)-pyridazinones. tandfonline.com This reaction involves treating phenylhydrazones of 1,2-dicarbonyl compounds with the carbanion of this compound. tandfonline.comtandfonline.com This approach provides a convenient route to this class of heterocyclic compounds. tandfonline.com
The reaction mechanism is proposed to involve the initial formation of the carbanion of this compound, which then acts as the nucleophile. This carbanion attacks the phenylhydrazone, leading to a cascade of reactions that ultimately results in the formation of the 3(2H)-pyridazinone ring system. Recent research has also explored the synthesis of indazole derivatives through the C–H activation of pyridazinones with allenes under Rh(III) catalysis. nih.gov
Mannich-Type Additions for β-Lactam Synthesis
This compound is a valuable reagent in Mannich-type additions for the synthesis of β-lactams (azetidin-2-ones). researchgate.netthieme-connect.comthieme-connect.com These four-membered ring systems are important structural motifs in many biologically active compounds. thieme-connect.com The enolate-imine condensation is a particularly attractive method for β-lactam synthesis due to its efficiency and mild reaction conditions. thieme-connect.com While catalytic Mannich-type additions of silyl enolates to aldimines are well-established, the use of the more stable and readily accessible this compound derivatives offers a practical alternative. thieme-connect.com
The synthesis of highly substituted β-lactams can be achieved through the addition of air-stable this compound derivatives to N-(2-hydroxyphenyl)aldimine sodium salts. thieme-connect.comthieme-connect.comthieme-connect.com This reaction proceeds in a mixture of tetrahydrofuran (THF) and ethyl cyanide (EtCN) with moderate to good yields and diastereomeric ratios up to 78:22. thieme-connect.comthieme-connect.com
The reaction is believed to proceed via a tandem Mannich-type addition and cyclization. researchgate.net The sodium salt of the N-(2-hydroxyphenyl)aldimine is thought to create a favorable proximity between the activated this compound and the imine double bond, promoting the formation of the β-lactam ring. thieme-connect.com Interestingly, the course of the reaction is highly dependent on the solvent system. Switching from a THF-acetonitrile (MeCN) mixture to a THF-EtCN mixture dramatically shifts the product from a cyanomethylated adduct to the desired β-lactam. thieme-connect.comthieme-connect.com
Table 1: Synthesis of β-Lactams via Mannich-Type Addition
| Entry | Aldimine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Phenyl | 4-phenyl-β-lactam | 85 (conversion) | - |
| 2 | 2-Naphthyl | 4-(2-naphthyl)-β-lactam | 75 | 78:22 |
| 3 | 4-Chlorophenyl | 4-(4-chlorophenyl)-β-lactam | 68 | 75:25 |
| 4 | 4-Methoxyphenyl | 4-(4-methoxyphenyl)-β-lactam | 72 | 70:30 |
Data compiled from studies on the addition of ethyl(trimethylsilyl)acetate to N-(2-hydroxyphenyl)aldimine sodium salts. thieme-connect.comthieme-connect.comthieme-connect.com
Acylation of Amines, Alcohols, and Thiols using Trimethylsilyl Acetate (related chemistry)
Trimethylsilyl acetate (TMSOAc) serves as an efficient and convenient reagent for the acylation of amines, alcohols, and thiols. arkat-usa.org This method is simple, mild, and economical, making it widely applicable in both academic and industrial settings. arkat-usa.org The reaction typically involves treating the substrate with trimethylsilyl acetate in the presence of trimethylsilyl trifluoromethanesulfonate in a solvent like dichloromethane. arkat-usa.org This approach provides excellent yields of the corresponding acylated products, often without the need for chromatographic purification. arkat-usa.org
This method offers a significant improvement over many traditional acylation procedures that require harsh reaction conditions, expensive reagents, or moisture-sensitive and toxic catalysts. arkat-usa.org
Table 2: Acylation of Various Substrates with Trimethylsilyl Acetate
| Substrate Type | Substrate | Product | Yield (%) |
| Primary Alcohol | Benzyl alcohol | Benzyl acetate | 98 |
| Secondary Alcohol | 1-Phenylethanol | 1-Phenylethyl acetate | 95 |
| Phenol | Phenol | Phenyl acetate | 99 |
| Amine | Aniline | Acetanilide | 97 |
| Thiol | Thiophenol | S-Phenyl thioacetate | 96 |
Data represents typical yields from the acylation using trimethylsilyl acetate and trimethylsilyl trifluoromethanesulfonate. arkat-usa.org
A mild and efficient method for the O-acetylation of various alcohols utilizes trimethylsilyl acetate (TMSOAc) as the acetylating agent, catalyzed by a tunable Brønsted acidic ionic liquid (TBAIL). mdpi.com This reaction proceeds at room temperature and affords good to excellent yields of the acetylated products. mdpi.com The TBAIL catalyst can be easily recovered and recycled multiple times without a significant loss of activity, adding to the sustainability of the process. mdpi.com
The proposed mechanism suggests that the TBAIL-catalyzed acetylation with TMSOAc proceeds through a silylation intermediate. mdpi.com This method provides a simple and effective alternative to more costly and toxic catalysts for alcohol protection. mdpi.com In addition to O-acetylation, these TBAILs also effectively catalyze the O-trimethylsilylation of alcohols using hexamethyldisilazane (B44280) (HMDS). mdpi.com
Table 3: TBAIL-Catalyzed O-Acetylation and O-Trimethylsilylation of Alcohols
| Substrate | Reagent | Product | Yield (%) |
| Undec-10-en-1-ol | TMSOAc | Undec-10-en-1-yl acetate | 96 |
| 1-Octanol | TMSOAc | Octyl acetate | 94 |
| Cyclohexanol | TMSOAc | Cyclohexyl acetate | 85 |
| Undec-10-en-1-ol | HMDS | 1-(trimethylsilyloxy)undec-10-ene | 98 |
| 1-Bromo-11-undecanol | HMDS | 1-bromo-11-(trimethylsilyloxy)undecane | 97 |
Data from the study on Brønsted acidic ionic liquid catalyzed reactions. mdpi.com
Applications of Ethyl Trimethylsilyl Acetate in Complex Molecular Synthesis
Protecting Group Chemistry
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com The trimethylsilyl (B98337) (TMS) group, a component of Ethyl (trimethylsilyl)acetate, is a cornerstone of this chemical strategy. wikipedia.org
The hydroxyl group of an alcohol is reactive and often requires protection during synthesis. openochem.org Silyl (B83357) ethers are one of the most common and effective methods for protecting alcohols. masterorganicchemistry.com This is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. wikipedia.org The resulting trimethylsilyl ether is stable under many reaction conditions, such as with Grignard reagents and strong bases, but can be easily removed using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comwikipedia.org
While this compound contains the requisite trimethylsilyl moiety, its primary role is not as a direct silylating agent for alcohols. Instead, its utility is found in other transformations where the entire molecule participates in bond formation. rcsi.com
The application of this compound extends to more specialized protecting group strategies, particularly in the formation of protected enolates. Research has demonstrated the development of (trimethylsilyl)ethyl ester protected enolates for use in sophisticated reactions like palladium-catalyzed asymmetric allylic alkylation. acs.orgcaltech.edu In this context, the (trimethylsilyl)ethyl ester group serves as a latent enolate, which can be unmasked under specific conditions to participate in carbon-carbon bond formation. acs.org This approach allows for the controlled reaction of ketone and lactam precursors to generate complex molecular architectures. acs.org
This strategy highlights the versatility of silyl-containing esters in protecting reactive intermediates beyond simple functional groups like alcohols.
| Functional Group/Intermediate | Protecting Group Strategy | Reagents/Conditions | Deprotection |
| Alcohol (-OH) | Formation of Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride (TMSCl), base (e.g., pyridine, triethylamine) | Fluoride ion source (e.g., TBAF, HF) |
| Ketone Enolate | Formation of (Trimethylsilyl)ethyl Ester Protected Enolate | Synthesis of a β-ketoester with a (trimethylsilyl)ethyl group | Palladium catalysis to release the enolate for allylic alkylation |
Synthesis of Bioactive Compounds
The construction of biologically active molecules, particularly pharmaceuticals, often requires precise methods for building complex carbon skeletons. This compound serves as a valuable precursor and intermediate in these synthetic pathways.
This compound is a key reagent in reactions that form new carbon-carbon bonds, such as the Peterson olefination and aldol-type additions. rcsi.comchemsrc.com It can be used to silylate enolizable aldehydes and ketones or to generate important structural motifs like α,β-unsaturated esters. chemicalbook.com
Recent research has focused on tailoring activators for the selective reactions of this compound. rcsi.com By using specific catalytic activators, this compound can react with various aldehydes and ketones to efficiently produce either β-hydroxy esters or α,β-unsaturated esters. rcsi.com These products are highly valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. google.comnih.gov For instance, the synthesis of daunomycinone (B1669838) derivatives, a class of anticancer agents, utilizes trimethylsilyl-containing compounds to construct the core molecular framework. google.com
| Reactant 1 | Reactant 2 | Activator/Catalyst | Product Type | Reference |
| This compound | Aromatic/Aliphatic Aldehyde | Tetrabutylammonium acetate (B1210297) (Bu₄NOAc) | β-Hydroxy Ester | rcsi.com |
| This compound | Aromatic/Aliphatic Aldehyde | Tetrabutylammonium trimethylsilyloxide (Bu₄NOTMS) | α,β-Unsaturated Ester | rcsi.com |
| Trimethylsilyl acetylene | Dione Intermediate | n-Butyllithium | Precursor for Daunomycinone Derivatives | google.com |
Material Science and Polymer Chemistry
Organosilicon compounds, characterized by their silicon-carbon bonds, are integral to material science due to their unique properties, including thermal stability and chemical resistance.
While organosilicon compounds are widely used in the formulation of advanced materials, the direct application of this compound as a monomer or precursor in polymer and coating synthesis is not extensively documented. The related compound, ethyl acetate, is a widely used solvent in the paints and coatings industry due to its excellent solvency for a wide range of resins and its fast evaporation rate. altiras.comstarrychems.com It is a key ingredient in lacquers, varnishes, and industrial coatings. altiras.com
The synthesis of silicon-containing polymers, or polysiloxanes, typically involves the ring-opening polymerization of cyclic siloxane monomers. mdpi.com Although this compound is not a primary monomer in these processes, the broader class of silicon-based reagents is fundamental to creating the specialized polymers and materials used in modern applications. masterorganicchemistry.comgoogle.comnih.gov
Use in Click Chemistry for Biofunctional Polymers
Based on available research, the direct application of this compound in click chemistry reactions for the synthesis of biofunctional polymers is not substantially documented. This area requires further investigation to establish its role and potential utility.
Development of Novel Reagents and Intermediates
This compound is a valuable precursor for generating key reactive intermediates, notably in the silylation of carbonyl compounds and the synthesis of modified sugars.
This compound (ETSA) is employed as a silylating agent for enolizable aldehydes and ketones. sigmaaldrich.com This reaction typically proceeds under the influence of a nucleophilic catalyst, such as a fluoride source like tetrabutylammonium fluoride (TBAF). The process involves the transfer of the trimethylsilyl group from ETSA to the oxygen atom of the enolate form of the carbonyl compound, resulting in the formation of a silyl enol ether. Silyl enol ethers are crucial intermediates in organic synthesis, serving as enolate equivalents that can undergo a variety of carbon-carbon bond-forming reactions with enhanced regioselectivity. colostate.edunih.gov
The general transformation can be summarized as follows:
Table 1: Silylation of Enolizable Ketones using ETSA| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| Enolizable Ketone | This compound | TBAF | Silyl Enol Ether |
This method provides a pathway to kinetically controlled silyl enol ethers, which are valuable in subsequent synthetic steps such as Mukaiyama aldol (B89426) additions. colostate.edu
This compound serves as a precursor for silyl ketene (B1206846) acetals, which are a class of silyl enol ethers used to create branched-chain sugars, specifically through the formation of ketonyl C-glycosides. wikipedia.orgnih.gov C-glycosides are sugar analogues where the anomeric hydroxyl group is replaced by a carbon-based substituent, making them resistant to enzymatic hydrolysis.
In this application, the lithium enolate of this compound (a silyl ketene acetal (B89532) precursor) acts as a carbon nucleophile. It attacks an electrophilic sugar derivative, often an activated ketosugar, at the anomeric carbon. This reaction forms a new carbon-carbon bond, effectively "branching" the sugar molecule by attaching an acetate-derived side chain. nih.govresearchgate.net These methods are instrumental in synthesizing complex carbohydrates and C-glycoside mimetics for biochemical studies and drug discovery. nih.gov
Table 2: Synthesis of Ketonyl C-Glycosides
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Source) | Product (Branched Sugar) |
|---|---|---|
| Activated Ketosugar | This compound | Ketonyl C-glycoside |
The direct alkylation of glycosyl oxocarbenium ions, which are key intermediates derived from sugars, with carbon nucleophiles like silyl enol ethers is a well-established method for creating these branched structures. nih.gov
Advanced Spectroscopic and Computational Investigations
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the structural characterization of the species involved. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for mechanistic research.
In the context of reactions involving Ethyl (trimethylsilyl)acetate, NMR spectroscopy serves as a primary method for identifying reaction intermediates and products, thereby providing crucial evidence for proposed mechanistic pathways. Both ¹H and ²⁹Si NMR are particularly informative.
One of the key reaction types where this compound is employed is in aldol (B89426) and Michael reactions, where it serves as a silyl (B83357) ketene (B1206846) acetal (B89532) precursor. The mechanism of these reactions, particularly whether they proceed via an electron transfer pathway or a direct nucleophilic addition, can be investigated using NMR. For instance, in the Mukaiyama-Michael reaction of silyl ketene acetals, the nature of the substituents on the acetal can influence the operative mechanism. While direct NMR evidence for the transient intermediates of this compound reactions is not extensively documented in readily available literature, the principles of such studies are well-established.
In a typical mechanistic study using NMR, the reaction would be monitored in-situ. This involves initiating the reaction within an NMR tube and acquiring spectra at regular intervals. This allows for the observation of the disappearance of starting materials, the appearance of products, and potentially the transient formation and decay of intermediate species. For example, in the reaction of this compound with an aldehyde in the presence of a Lewis acid, one might expect to observe the formation of a silylated aldol adduct as an intermediate. The ¹H NMR spectrum of this intermediate would show characteristic signals for the newly formed C-H and O-SiMe₃ groups.
The chemical shifts and coupling constants of these signals would provide valuable structural information. For example, the diastereoselectivity of the reaction could be determined from the relative integrals of the signals corresponding to the different stereoisomers of the product.
Furthermore, ²⁹Si NMR spectroscopy can provide direct insight into the fate of the trimethylsilyl (B98337) group during the reaction. For example, the formation of a cationic silicon species, which has been proposed as a catalytic intermediate in some silyl ketene acetal reactions, could potentially be detected by a significant downfield shift in the ²⁹Si NMR spectrum. While challenging to observe directly due to their high reactivity, the presence of such intermediates can sometimes be inferred from their influence on the chemical shifts of other species in the reaction mixture.
The following table provides hypothetical ¹H NMR data that could be expected for the starting material, a potential silylated aldol intermediate, and the final α,β-unsaturated ester product in a reaction sequence involving this compound.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |
| This compound | Si(CH₃)₃ | ~0.1 | s |
| OCH₂CH₃ | ~1.2 | t | |
| OCH₂CH₃ | ~4.1 | q | |
| CH₂ | ~1.9 | s | |
| Silylated Aldol Intermediate | Si(CH₃)₃ | ~0.1-0.3 | s |
| OCH₂CH₃ | ~1.2 | t | |
| OCH₂CH₃ | ~4.1 | q | |
| CH-OSiMe₃ | ~4.5 | m | |
| CH-CO₂Et | ~2.5 | m | |
| α,β-Unsaturated Ester | =CH | ~5.8-7.0 | m |
| OCH₂CH₃ | ~1.3 | t | |
| OCH₂CH₃ | ~4.2 | q |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the reactants and products.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for elucidating reaction mechanisms. These theoretical investigations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products, which is often difficult or impossible to obtain through experimental means alone.
For reactions involving this compound, computational studies can be employed to:
Determine the most likely reaction pathway: By calculating the energy barriers for different possible mechanisms, the most favorable pathway can be identified. For example, in the Mukaiyama aldol reaction, DFT calculations can help to distinguish between a concerted pericyclic transition state and a stepwise pathway involving a discrete intermediate.
Analyze the structure of transition states: The geometry of the transition state provides crucial insights into the factors that control the stereoselectivity of a reaction. For instance, in the aldol reaction of a silyl ketene acetal derived from this compound with a chiral aldehyde, computational modeling can be used to predict the preferred diastereomeric product by comparing the energies of the different diastereomeric transition states. Models such as the Zimmerman-Traxler model for aldol reactions often find their theoretical underpinning in such computational studies. harvard.edu
Investigate the role of catalysts: The interaction of catalysts, such as Lewis acids, with this compound and the electrophile can be modeled to understand how the catalyst lowers the activation energy of the reaction and influences its selectivity.
A hypothetical DFT study on the TiCl₄-mediated aldol reaction of the silyl ketene acetal of this compound with acetaldehyde (B116499) could involve calculating the energies of the reactants, the pre-reaction complex, the transition state, and the product. The results of such a study might be summarized in a table like the one below.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (Silyl ketene acetal + Acetaldehyde + TiCl₄) | 0.0 | - |
| Pre-reaction Complex | -15.2 | Ti-O(carbonyl) distance: ~2.1 Å |
| Transition State | +5.8 | Forming C-C bond distance: ~2.2 Å |
| Product Complex | -25.7 | - |
These computational results would suggest a relatively low activation barrier for the reaction, consistent with it proceeding at low temperatures. The geometry of the calculated transition state would reveal the preferred orientation of the reactants, providing a basis for understanding the observed stereoselectivity.
Future Directions and Emerging Research Areas
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
Recent advancements have seen the emergence of dual catalytic systems that can achieve unprecedented levels of control. For instance, a dual boron/iron catalytic system has been reported for the hydroamidation of α,β-unsaturated esters. acs.org In this system, the Lewis acidity of tris(pentafluorophenyl)borane, B(C₆F₅)₃, is harnessed to generate reactive silyl (B83357) ketene (B1206846) acetal (B89532) intermediates, which are then intercepted by iron nitrenoids. acs.org This cooperative activation strategy allows for the exclusive formation of α-amidated esters under mild conditions. acs.org
Furthermore, the exploration of frustrated Lewis pairs (FLPs) in catalysis has shown promise. The combination of a silyl ketene acetal (SKA) and B(C₆F₅)₃ can form an FLP that catalyzes the group transfer polymerization of acrylic monomers at room temperature. nih.govnih.gov This method has been successfully applied to the polymerization of biorenewable cyclic monomers, demonstrating high activity and living polymerization characteristics. nih.govnih.gov
The table below summarizes key findings from recent research on new catalytic systems for reactions involving silyl ketene acetals, including ethyl (trimethylsilyl)acetate.
| Catalyst System | Reactants | Product Type | Key Advantages |
| Boron/Iron Dual Catalysis | α,β-Unsaturated esters, Amides | α-Amidated esters | High regioselectivity, Mild reaction conditions |
| SKA/B(C₆F₅)₃ Lewis Pair | Acrylic monomers | Polymers | Room temperature reaction, Living polymerization |
These examples highlight a clear trend towards the design of more sophisticated and highly tailored catalytic systems. The goal is to move beyond simple activation to intricate catalytic cycles that can control multiple aspects of a reaction, including regioselectivity and chemoselectivity, with high fidelity.
Application in Flow Chemistry and Microfluidic Systems
The integration of this compound into continuous flow chemistry and microfluidic systems represents a significant leap forward in process technology. chimia.chamf.ch These systems offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and seamless scalability. amf.chnih.govasymchem.com The small dimensions of flow reactors facilitate superior heat and mass transfer, which is particularly beneficial for reactions involving highly reactive intermediates generated from silyl enol ethers. amf.chnih.gov
Flow chemistry enables the safe generation and immediate use of reactive species, an approach that is often problematic in batch reactors. researchgate.net For instance, continuous-flow methods have been developed for the α-trifluoromethylation of ketones. researchgate.netacs.org In this process, a carbonyl compound is first converted in situ to its corresponding silyl enol ether, which then undergoes a photoredox-catalyzed reaction in a flow reactor to introduce the trifluoromethyl group. researchgate.netacs.org This continuous two-step procedure can be completed rapidly, showcasing the efficiency of flow systems. researchgate.net
The development of tailored activators for silicon-based reagents under continuous flow conditions is another area of active research. rcsi.com Tetrabutylammonium (B224687) activators have been employed to control the addition and olefination reactions of ethyl 2-(trimethylsilyl)acetate with aldehydes and ketones at ambient temperature. rcsi.com By carefully selecting the activator, either β-hydroxy esters or α,β-unsaturated esters can be synthesized selectively. rcsi.com
The following table outlines the benefits and applications of using this compound and related silyl enol ethers in flow chemistry.
| Application | Reaction Type | Advantages of Flow Chemistry |
| α-Trifluoromethylation of Ketones | Photoredox Catalysis | Rapid reaction times, In situ generation of reactive intermediates |
| Selective synthesis of β-hydroxy esters and α,β-unsaturated esters | Activated Aldol (B89426)/Olefination | Precise control over product selectivity, Mild reaction conditions |
The move towards flow chemistry is not just about improving existing reactions but also about enabling new transformations that are too hazardous or difficult to control in batch mode. asymchem.com As this technology matures, we can expect to see wider adoption in both academic research and industrial production.
Asymmetric Synthesis and Enantioselective Transformations
Achieving control over stereochemistry is a central goal in modern organic synthesis, and this compound is a key player in the development of new asymmetric and enantioselective transformations. uwindsor.caddugu.ac.in The synthesis of chiral molecules, where only one of two mirror-image enantiomers is produced, is of paramount importance, particularly in the pharmaceutical industry. researchgate.net
Recent breakthroughs include the first examples of enantioselective, intermolecular carbene insertions into Si-H bonds to create silicon-stereogenic silanes. nsf.govacs.org Dirhodium(II) carboxylates have been used to catalyze the Si-H insertion of carbenes derived from diazo compounds into prochiral silanes, achieving high yields and excellent enantioselectivity. nsf.govacs.org This method expands the toolkit for creating chiral-at-silicon compounds, which have been historically challenging to synthesize. ucdavis.edu
Planar-chiral heterocycles derived from 4-(pyrrolidino)pyridine have emerged as effective catalysts for the enantioselective C-acylation of silyl ketene acetals. mit.edu This process allows for the construction of quaternary stereocenters with high enantioselectivity. A key feature of this catalytic system is the dual activation of both the electrophile (the acylating agent) and the nucleophile (the silyl ketene acetal). mit.edu This methodology has been successfully applied to the total synthesis of complex molecules like (S)-Verapamil. mit.edu
The external chiral ligand-mediated enantioselective Peterson reaction of this compound with substituted cyclohexanones is another notable example. chemsrc.com This reaction demonstrates the ability to control the stereochemical outcome of additions to cyclic ketones, a common structural motif in natural products.
The table below presents selected examples of enantioselective transformations involving silyl ketene acetals.
| Reaction Type | Catalyst/Chiral Mediator | Key Outcome | Enantioselectivity |
| Si-H Insertion | Dirhodium(II) carboxylates | Silicon-stereogenic silanes | up to 95:5 er |
| C-acylation | Planar-chiral heterocycles | Quaternary stereocenters | up to 99% ee |
| Peterson Reaction | External chiral tridentate ligand | Chiral α,β-unsaturated esters | Not specified |
The future of this field lies in the discovery of even more versatile and highly selective chiral catalysts that can be applied to a broader range of substrates and reaction types, further solidifying the role of this compound in asymmetric synthesis.
Integration with Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the direction of chemical research and development, and the use of organosilicon compounds like this compound is no exception. acs.orgwhiterose.ac.uk There is a growing focus on developing synthetic methods that are more environmentally benign, energy-efficient, and sustainable. cfsilicones.comrsc.orgrsc.orgmdpi.com
Organosilicon compounds are being explored for their potential in creating sustainable materials and processes. cfsilicones.comsynthical.com Innovations in synthesis are aimed at developing greener routes that are more efficient and reduce waste. cfsilicones.com The use of catalysis, a cornerstone of green chemistry, is central to these efforts. colab.ws Catalytic processes often allow for reactions to be run under milder conditions, with lower energy input and higher atom economy. colab.ws
The application of ethyl acetate (B1210297), a related and often-used solvent, is also being re-evaluated through the lens of sustainability. patsnap.comresearchgate.net Efforts are underway to produce ethyl acetate from renewable, bio-based feedstocks, which significantly reduces the carbon footprint compared to traditional petrochemical routes. patsnap.comresearchgate.net While this compound is a reagent rather than a solvent, the broader trend towards sustainable feedstocks and processes in the chemical industry will undoubtedly influence its production and application in the future. patsnap.com
The use of biocatalysis is another promising avenue for the sustainable synthesis and transformation of organosilicon compounds. nih.gov Engineering enzymes to perform reactions on these compounds could lead to highly selective and environmentally friendly synthetic routes. nih.gov
The table below highlights how research related to this compound aligns with the 12 principles of green chemistry.
| Green Chemistry Principle | Relevance to this compound Research |
| 1. Prevention of Waste | Development of highly selective catalytic systems to minimize byproducts. |
| 2. Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. |
| 3. Less Hazardous Chemical Synthesis | Use of less toxic and more environmentally friendly organosilicon reagents compared to alternatives like organostannanes. cfsilicones.com |
| 5. Safer Solvents and Auxiliaries | Shift towards greener solvents like ethyl acetate in related processes. rsc.org |
| 6. Design for Energy Efficiency | Development of catalytic reactions that proceed at ambient temperature and pressure. rcsi.com |
| 9. Catalysis | Heavy emphasis on the use of catalytic amounts of reagents over stoichiometric ones. |
By consciously applying the principles of green chemistry, the scientific community is working to ensure that the future applications of this compound are not only chemically innovative but also environmentally responsible.
Q & A
Q. What is the chemical structure and primary applications of Ethyl (trimethylsilyl)acetate in organic synthesis?
Answer: this compound (CAS: 4071-88-9) is an organosilicon compound with the molecular formula C₇H₁₆O₂Si . Its structure comprises a trimethylsilyl group attached to an acetate ethyl ester, enabling dual reactivity as a silylating agent and an ester. Key applications include:
- Functional group protection : The trimethylsilyl group shields reactive hydroxyl or carboxyl groups during multi-step syntheses, preventing unwanted side reactions .
- Derivatization : Used to enhance volatility of polar analytes (e.g., carboxylic acids) for gas chromatography-mass spectrometry (GC-MS) by forming trimethylsilyl (TMS) derivatives .
Methodological Note : For silylation, typical protocols involve reacting the compound with hydroxyl-containing analytes (e.g., organic acids) in the presence of catalysts like pyridine, followed by heating at 60–65°C for 30–60 minutes .
Q. How is this compound utilized in derivatization protocols for GC-MS analysis?
Answer: this compound is employed in derivatization to convert polar functional groups (e.g., -OH, -COOH) into volatile TMS ethers/esters. A standard workflow includes:
Extraction : Acidify the sample (pH < 2) and extract with ethyl acetate to isolate target analytes .
Derivatization : Mix the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and this compound (1:1 ratio), incubate at 60°C for 1 hour .
Analysis : Inject the derivatized sample into GC-MS, using a capillary column (e.g., DB-5MS) and electron ionization (EI) mode for fragmentation .
Critical Parameter : Derivatization efficiency depends on reaction time, temperature, and anhydrous conditions. Incomplete silylation may occur if residual water is present .
Advanced Research Questions
Q. What are the mechanistic considerations for using this compound in catalytic asymmetric synthesis of β-hydroxy esters?
Answer: this compound acts as a silicon-based nucleophile in catalytic systems. For example:
- Catalytic Cycle : In the presence of Bu₄NOAc , the compound activates silyl groups to enable aldol-like reactions with carbonyl compounds, forming β-hydroxy esters. The mechanism involves transient silyl enolate intermediates .
- Stereocontrol : Chiral catalysts (e.g., thiourea-based organocatalysts) can induce enantioselectivity by stabilizing transition states through hydrogen bonding .
Q. Experimental Optimization :
Q. How can researchers optimize reaction conditions when employing this compound in silicon-mediated protection reactions?
Answer: Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance silylation rates by stabilizing ionic intermediates .
- Catalyst Screening : Tetrabutylammonium salts (e.g., Bu₄NOTMS) accelerate silyl transfer by acting as phase-transfer catalysts .
- Temperature Gradients : Perform reactions at 50–70°C to balance kinetics and side-reaction suppression. Higher temperatures may lead to desilylation .
Q. Troubleshooting :
- Low Yield : Check for moisture contamination; use molecular sieves or pre-dried solvents.
- By-product Formation : Analyze reaction mixtures via LC-MS to identify silyl ether hydrolysis products .
Q. What analytical challenges arise when quantifying this compound-derived TMS compounds in complex matrices?
Answer: Challenges include:
- Co-elution : Overlapping GC peaks due to similar retention times of TMS derivatives. Mitigate by using high-resolution columns (e.g., HP-5MS) or tandem MS (MS/MS) .
- Matrix Effects : Biological samples (e.g., plasma) may contain interfering lipids. Pre-purify extracts using solid-phase extraction (SPE) with C18 or NH2 cartridges .
- Quantification Bias : Use isotope-labeled internal standards (e.g., ¹³C₂-oxalic acid) to correct for extraction inefficiencies, which can be as low as 50% for certain analytes .
Validation : Perform spike-and-recovery experiments at low, medium, and high concentrations to validate method accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
